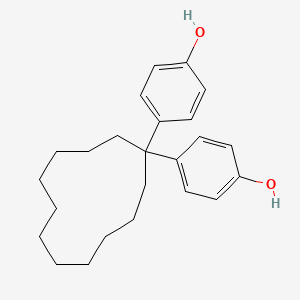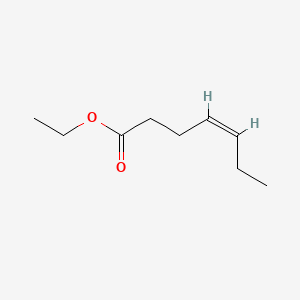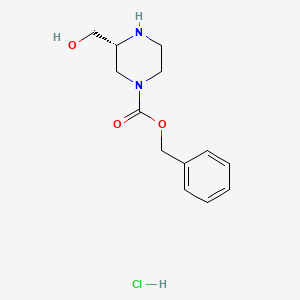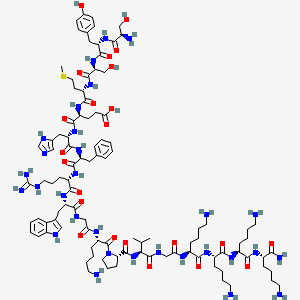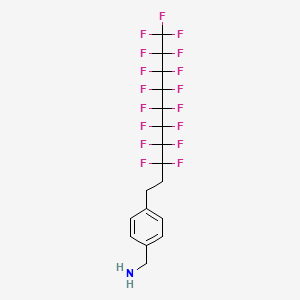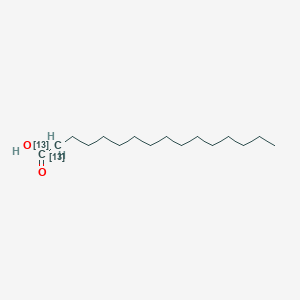
(1,2-13C2)hexadecanoic acid
説明
(1,2-13C2)hexadecanoic acid, also known as palmitic acid-1,2-13C2, is a stable isotope-labeled compound. It is a variant of hexadecanoic acid (palmitic acid) where two carbon atoms at positions 1 and 2 are replaced with carbon-13 isotopes. This compound is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
(1,2-13C2)hexadecanoic acid can be synthesized through the isotopic labeling of hexadecanoic acid. The process typically involves the incorporation of carbon-13 isotopes into the carbon backbone of hexadecanoic acid. One common method is the catalytic hydrogenation of a precursor molecule containing carbon-13 labeled carbon atoms. The reaction conditions often include the use of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of hexadecanoic acid-1,2-13C2 involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required isotopic enrichment and chemical purity standards. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the product .
化学反応の分析
Types of Reactions
(1,2-13C2)hexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce hexadecanedioic acid.
Reduction: Reduction of hexadecanoic acid-1,2-13C2 can yield hexadecanol.
Substitution: The carboxyl group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Hexadecanedioic acid
Reduction: Hexadecanol
Substitution: Hexadecanoic acid esters and amides
科学的研究の応用
(1,2-13C2)hexadecanoic acid is utilized in various scientific research applications:
Chemistry: Used as a tracer in metabolic studies to investigate fatty acid metabolism and biosynthesis pathways.
Biology: Employed in studies of lipid metabolism and the role of fatty acids in cellular processes.
Medicine: Utilized in research on the effects of fatty acids on health, including studies on obesity, diabetes, and cardiovascular diseases.
Industry: Applied in the development of isotopically labeled standards for analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
作用機序
(1,2-13C2)hexadecanoic acid exerts its effects primarily through its incorporation into metabolic pathways. The carbon-13 isotopes allow for the tracking of the compound’s metabolic fate using techniques like NMR and mass spectrometry. This enables researchers to study the detailed mechanisms of fatty acid metabolism, including the identification of molecular targets and pathways involved in the synthesis, degradation, and utilization of fatty acids .
類似化合物との比較
(1,2-13C2)hexadecanoic acid is compared with other isotopically labeled fatty acids, such as:
Hexadecanoic acid-1-13C: Labeled with a single carbon-13 isotope at position 1.
Hexadecanoic acid-2-13C: Labeled with a single carbon-13 isotope at position 2.
Octadecanoic acid-1,2-13C2: An 18-carbon fatty acid labeled with carbon-13 isotopes at positions 1 and 2.
The uniqueness of hexadecanoic acid-1,2-13C2 lies in its dual labeling at positions 1 and 2, providing more detailed information on metabolic pathways compared to single-labeled compounds .
特性
IUPAC Name |
(1,2-13C2)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1,16+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-IIJSWMDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583860 | |
| Record name | (1,2-~13~C_2_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86683-25-2 | |
| Record name | (1,2-~13~C_2_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitic acid-1,2-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



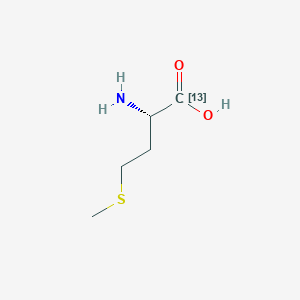
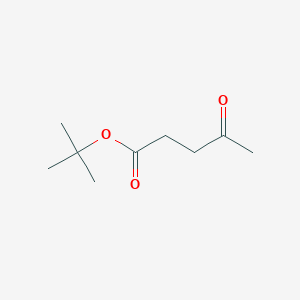


![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)

